molecular formula C18H15BrO3S B6477847 naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 2640979-90-2

naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B6477847
CAS No.: 2640979-90-2
M. Wt: 391.3 g/mol
InChI Key: MVSWCGZLBWNRMI-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound that features a naphthalene ring and a benzene ring connected via a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2,4-dimethylbenzene to introduce a bromine atom at the 5-position. This is followed by sulfonation to attach the sulfonate group. Finally, the naphthalen-2-yl group is introduced through a coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the sulfonate group or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene and benzene rings provide a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 2-naphthol and 1-naphthylamine share the naphthalene core structure.

    Benzene Derivatives: Compounds such as 2,4-dimethylbenzenesulfonic acid and 5-bromo-2,4-dimethylbenzene share similar substituents.

Uniqueness

Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the combination of its structural features, which include a naphthalene ring, a brominated benzene ring, and a sulfonate group. This combination imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

naphthalen-2-yl 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3S/c1-12-9-13(2)18(11-17(12)19)23(20,21)22-16-8-7-14-5-3-4-6-15(14)10-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSWCGZLBWNRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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